Technical Profile: 4-tert-Butyl-2-iodoaniline Hydrochloride
Technical Profile: 4-tert-Butyl-2-iodoaniline Hydrochloride
The following technical guide details the chemical identity, synthesis, characterization, and applications of 4-tert-butyl-2-iodoaniline hydrochloride . This document is structured for researchers and drug development professionals, focusing on actionable protocols and mechanistic insights.
Core Identity & Physicochemical Specifications
Executive Summary
4-tert-Butyl-2-iodoaniline (CAS: 128318-63-8 for free base) is a critical halogenated aniline intermediate used primarily in the synthesis of pharmacophores via transition-metal-catalyzed cross-coupling reactions. The presence of the ortho-iodine atom provides a highly reactive handle for Pd-catalyzed transformations (e.g., Suzuki-Miyaura, Sonogashira), while the bulky para-tert-butyl group modulates lipophilicity and steric environment, often improving the metabolic stability of final drug candidates. The hydrochloride salt form is frequently generated to enhance stability and solubility during storage and handling.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
The following table consolidates the precise molecular data for both the free base and the hydrochloride salt.
| Property | Free Base | Hydrochloride Salt |
| Systematic Name | 4-tert-Butyl-2-iodoaniline | 4-tert-Butyl-2-iodoaniline hydrochloride |
| CAS Number | 128318-63-8 | 1799421-08-1 |
| Molecular Formula | C₁₀H₁₄IN | C₁₀H₁₅ClIN |
| Molecular Weight | 275.13 g/mol | 311.59 g/mol |
| Appearance | Red/Brown viscous oil or low-melting solid | Off-white to pale grey crystalline solid |
| Solubility | DCM, EtOAc, MeOH, DMSO | Water (moderate), DMSO, Methanol |
| SMILES | CC(C)(C)C1=CC(I)=C(N)C=C1 | CC(C)(C)C1=CC(I)=C(N)C=C1.[H]Cl |
Synthetic Pathways & Manufacturing
High-purity synthesis of 4-tert-butyl-2-iodoaniline relies on the regioselective electrophilic iodination of 4-tert-butylaniline. Because the para position is blocked by the tert-butyl group, iodination occurs exclusively at the ortho position relative to the activating amino group.
Diagram 1: Synthesis Workflow
Caption: Regioselective ortho-iodination pathway followed by hydrochloride salt formation.
Protocol A: Benzyltrimethylammonium Dichloroiodinate Method (High Yield)
This method is preferred for laboratory-scale synthesis due to its high regioselectivity and operational simplicity [1].
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Reagents:
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4-tert-Butylaniline (1.0 eq)
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Benzyltrimethylammonium dichloroiodinate (BnEt₃N·ICl₂) (1.05 eq)
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Calcium Carbonate (CaCO₃) (2.0 eq)
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Solvent: CH₂Cl₂ / MeOH (2:1 ratio)
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-
Procedure:
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Dissolve 4-tert-butylaniline in the solvent mixture.[1]
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Add CaCO₃ followed by BnEt₃N[1]·ICl₂.
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Stir the suspension at room temperature for 3–4 hours. Monitor by TLC (Hexanes/EtOAc).
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Workup: Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.
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Purification: Redissolve in ether, wash with 5% NaHSO₃ (to remove excess iodine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
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Yield: Typically 85–90% (Red/Orange oil).
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Protocol B: Oxidative Iodination (Green Chemistry)
This method utilizes hydrogen peroxide and potassium iodide, avoiding heavy organic ammonium salts [2].
-
Reagents:
-
4-tert-Butylaniline (1.0 eq)
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Potassium Iodide (KI) (1.0 eq)
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H₂O₂ (30% aq) (2.0 eq)
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Acid catalyst (H₂SO₄) in Methanol.
-
-
Procedure:
-
Dissolve aniline in MeOH and add H₂SO₄.
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Add KI, followed by slow addition of H₂O₂.
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Stir at room temperature until conversion is complete.
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Mechanism: In situ generation of electrophilic iodine species (I⁺).
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Protocol C: Conversion to Hydrochloride Salt
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Dissolve the purified free base (from Protocol A or B) in anhydrous Diethyl Ether or 1,4-Dioxane.
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Cool to 0°C.
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Add 4.0 M HCl in Dioxane dropwise (1.1 eq).
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A white/off-white precipitate will form immediately.
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Filter the solid, wash with cold ether, and dry under vacuum.
Quality Control & Characterization
To ensure the integrity of the intermediate for downstream applications, the following spectral data should be verified.
| Technique | Specification / Observed Data [2] |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.61 (d, J=2.2 Hz, 1H, Ar-H3), 7.16 (dd, J=8.3, 2.2 Hz, 1H, Ar-H5), 6.68 (d, J=8.3 Hz, 1H, Ar-H6), 1.25 (s, 9H, t-Bu).[2] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 144.2, 143.2, 135.6, 126.5, 114.4, 84.5 (C-I), 33.8 (C-quat), 31.4 (CH₃). |
| Mass Spectrometry | HRMS (ESI+): Calc for C₁₀H₁₅IN [M+H]⁺: 276.024. Found: 276.02. |
| Purity Check | HPLC: >98% (Area). Free iodine content must be <0.1%. |
Applications in Drug Discovery
The 2-iodo moiety serves as a "privileged handle" for constructing indole-based pharmacophores and biaryl systems.
Key Application: Indole Synthesis via Sonogashira/Cyclization
A primary use of 4-tert-butyl-2-iodoaniline is the synthesis of 2-substituted indoles, a scaffold found in numerous kinase inhibitors and GPCR ligands [3].
Diagram 2: Drug Scaffold Synthesis
Caption: Transformation of the iodoaniline into an indole scaffold via sequential coupling and cyclization.
Experimental Insight: In the Sonogashira coupling, the free amino group (-NH₂) does not require protection if mild bases (e.g., Et₃N) are used. However, for the subsequent cyclization to the indole, the use of TBAF (Tetrabutylammonium fluoride) or gold catalysts promotes the nucleophilic attack of the nitrogen onto the alkyne [3].
Handling & Stability
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Storage: The hydrochloride salt is hygroscopic and light-sensitive.[3] Store at 2–8°C in amber vials under an inert atmosphere (Argon/Nitrogen).
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Stability: The free base oxidizes slowly in air, turning dark brown (liberation of I₂). The HCl salt significantly retards this oxidation.
-
Safety:
-
GHS Classification: Irritant (Skin/Eye), Acute Tox. (Oral).
-
Precaution: Avoid contact with strong oxidizers. In case of skin contact, wash with sodium thiosulfate solution to reduce any free iodine, then soap and water.
-
References
-
Tobe, Y., et al. (2001). "Carbon Networks Based on Dehydrobenzoannulenes. 4. Synthesis of 'Star' and 'Trefoil' Graphdiyne Substructures." The Journal of Organic Chemistry, 66(13), 4543–4551. Link
-
Zupan, M., et al. (2004).[4] "Nonmetal-Catalyzed Iodination of Arenes with Iodide and Hydrogen Peroxide." Synthesis, 2004(11), 1869–1873. Link
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Suzuki, N., et al. (2003).[5] "Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction." Chemical and Pharmaceutical Bulletin, 51(10), 1170–1173.[5] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. 4-tert-Butylaniline | 769-92-6 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
